molecular formula C22H34O B14111729 Tribicyclo[2.2.1]hept-2-ylmethanol CAS No. 17687-75-1

Tribicyclo[2.2.1]hept-2-ylmethanol

Cat. No.: B14111729
CAS No.: 17687-75-1
M. Wt: 314.5 g/mol
InChI Key: JNDULIIEHFWRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribicyclo[2.2.1]hept-2-ylmethanol is an organic compound with the molecular formula C₈H₁₂O. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane. This compound is characterized by its unique tricyclic structure, which imparts distinct chemical and physical properties. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribicyclo[2.2.1]hept-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of tribicyclo[2.2.1]hept-2-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound is produced through catalytic hydrogenation of tribicyclo[2.2.1]hept-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tribicyclo[2.2.1]hept-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tribicyclo[2.2.1]hept-2-one using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The compound can be further reduced to tribicyclo[2.2.1]heptane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Major Products

    Oxidation: Tribicyclo[2.2.1]hept-2-one.

    Reduction: Tribicyclo[2.2.1]heptane.

    Substitution: Various substituted tribicyclo[2.2.1]hept-2-yl derivatives.

Scientific Research Applications

Tribicyclo[2.2.1]hept-2-ylmethanol is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tribicyclo[2.2.1]hept-2-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the tricyclic structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A related compound with a similar bicyclic structure but with an additional double bond.

    Bicyclo[2.2.1]heptane-2-methanol: Another derivative of norbornane with a simpler structure.

Uniqueness

Tribicyclo[2.2.1]hept-2-ylmethanol is unique due to its tricyclic structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

17687-75-1

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

tris(2-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C22H34O/c23-22(19-10-13-1-4-16(19)7-13,20-11-14-2-5-17(20)8-14)21-12-15-3-6-18(21)9-15/h13-21,23H,1-12H2

InChI Key

JNDULIIEHFWRQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(C3CC4CCC3C4)(C5CC6CCC5C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.